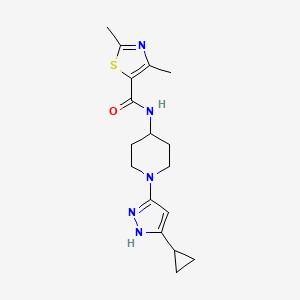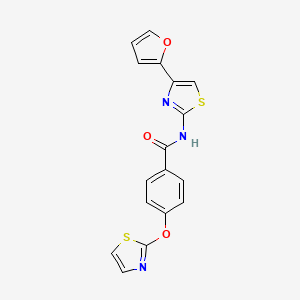
N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide, also known as FTB, is a novel compound that has gained significant attention in the field of medicinal chemistry. FTB has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide is not fully understood, but it is believed to involve the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cancer. By inhibiting NF-κB, N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide can reduce the production of pro-inflammatory cytokines and chemokines, as well as induce apoptosis in cancer cells.
Biochemical and physiological effects:
N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has been shown to exhibit potent anti-inflammatory and anti-cancer properties in vitro and in vivo. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the growth of cancer cells. N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has also been shown to have a low toxicity profile, making it a promising candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has several advantages for lab experiments, including its high purity and low toxicity profile. However, its solubility can be a limitation, as it is poorly soluble in water. This can make it difficult to administer in vivo, and may require the use of solubilizing agents.
Zukünftige Richtungen
For the research on N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide include further elucidating its mechanism of action, investigating its potential as a treatment for other diseases, and developing new formulations with improved solubility and bioavailability.
Synthesemethoden
N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide can be synthesized through a multistep process that involves the reaction of furan-2-ylthiourea with 2-bromo-4-(thiazol-2-yloxy)benzoic acid. The resulting intermediate is then treated with thionyl chloride to obtain the final product, N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide. This synthesis method has been optimized to yield high purity N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide with good yields.
Wissenschaftliche Forschungsanwendungen
N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. N-(4-(furan-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has also been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer drugs.
Eigenschaften
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S2/c21-15(20-16-19-13(10-25-16)14-2-1-8-22-14)11-3-5-12(6-4-11)23-17-18-7-9-24-17/h1-10H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTMZIBLLXJQGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-Dimethoxyphenyl)carbonylthio]-6-methyl-1,5,6-trihydropyrimidin-4-one](/img/structure/B2906674.png)
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2906675.png)
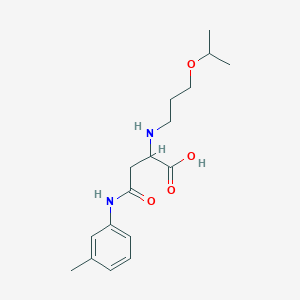
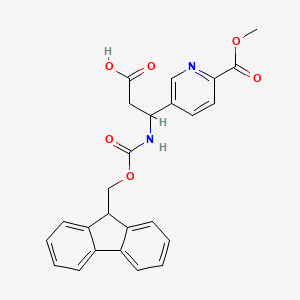

![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-fluoro-N-(2,2,2-trifluoroethyl)aniline](/img/structure/B2906685.png)
![N-[(5-Methoxypyridin-3-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2906686.png)
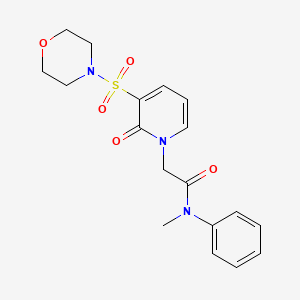
![N-benzyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethylacetamide](/img/structure/B2906689.png)



![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2906695.png)
